molecular formula C21H20ClN3OS B2498096 1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 872199-76-3

1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2498096
CAS No.: 872199-76-3
M. Wt: 397.92
InChI Key: WSMJUEMJFROOFF-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[45]dec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of functional groups: The chlorobenzoyl, methyl, and phenyl groups are introduced through various substitution reactions.

    Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, often using catalysts to enhance the reaction efficiency.

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various functionalized derivatives of the original compound.

Scientific Research Applications

1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed to confirm these findings.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but may include key proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which distinguish it from other related compounds.

Properties

IUPAC Name

(4-chlorophenyl)-(8-methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c1-24-13-11-21(12-14-24)23-18(15-5-3-2-4-6-15)20(27)25(21)19(26)16-7-9-17(22)10-8-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMJUEMJFROOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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